molecular formula C16H14INO2S B15213083 2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide CAS No. 920505-56-2

2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide

Cat. No.: B15213083
CAS No.: 920505-56-2
M. Wt: 411.3 g/mol
InChI Key: HMWJMLJFPMDEEB-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodine atom in the compound makes it a candidate for nucleophilic substitution reactions, where the iodine can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and furan derivatives, such as:

Uniqueness

What sets 2-Iodo-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide apart is the combination of the furan and thiophene rings with the iodine atom and carboxamide group. This unique structure may confer specific properties that are not present in other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

920505-56-2

Molecular Formula

C16H14INO2S

Molecular Weight

411.3 g/mol

IUPAC Name

2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide

InChI

InChI=1S/C16H14INO2S/c1-10-11-4-2-3-5-14(11)21-13(10)6-8-18-16(19)12-7-9-20-15(12)17/h2-5,7,9H,6,8H2,1H3,(H,18,19)

InChI Key

HMWJMLJFPMDEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=C(OC=C3)I

Origin of Product

United States

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